molecular formula C25H28N4OS B607604 GAT-100 CAS No. 1663564-42-8

GAT-100

Cat. No.: B607604
CAS No.: 1663564-42-8
M. Wt: 432.59
InChI Key: YIYLMDVRSNXYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAT-100 is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of GAT-100 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the isothiocyanate group and the piperidinylphenyl moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

GAT-100 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GAT-100 involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, GAT-100 stands out due to its unique structural features and diverse biological activities. Similar compounds include:

Properties

CAS No.

1663564-42-8

Molecular Formula

C25H28N4OS

Molecular Weight

432.59

IUPAC Name

3-ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H28N4OS/c1-2-21-22-16-19(27-17-31)8-11-23(22)28-24(21)25(30)26-13-12-18-6-9-20(10-7-18)29-14-4-3-5-15-29/h6-11,16,28H,2-5,12-15H2,1H3,(H,26,30)

InChI Key

YIYLMDVRSNXYOT-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)N=C=S)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GAT100;  GAT-100;  GAT 100.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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